Nitrato de neodimio hexahidratado

Descripción general

Descripción

Neodymium nitrate hexahydrate is a chemical compound that is part of the lanthanide series and is commonly used in various chemical reactions and syntheses. It is known for its complexation with various ligands and its ability to form extended networks with other elements and molecules.

Synthesis Analysis

The synthesis of neodymium nitrate hexahydrate involves the reaction of elemental neodymium with nitric acid, producing hydrated neodymium nitrate . This compound can be transformed into anhydrous forms and further reacted with various reagents to create organometallic nitrate complexes . For instance, heating Nd(NO3)3·6H2O in tetrahydrofuran and then drying under vacuum can yield anhydrous ether solvates of neodymium nitrate, which can further react to form extended organoneodymium nitrate networks .

Molecular Structure Analysis

The molecular structure of neodymium nitrate hexahydrate and its complexes has been extensively studied using X-ray diffraction techniques. Neodymium is often found in a decacoordinated environment, surrounded by oxygen atoms from water molecules, nitrate ions, or other ligands . For example, in the complex with tetraethylene glycol, neodymium is decacoordinated with a pentadentate ligand forming a ring-like structure, and two bidentate nitrates coordinate to the neodymium atom .

Chemical Reactions Analysis

Neodymium nitrate hexahydrate participates in various chemical reactions, including complexation with nitrate at different temperatures , formation of complexes with coumarin derivatives , and reactions with citramalic acid to form three-dimensional frameworks . The complexation behavior is influenced by temperature, as seen in the study where the stability of the NdNO3(2+) complex increases slightly with temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of neodymium nitrate hexahydrate are characterized by its melting behavior, thermal decomposition, and the formation of complexes with specific ligands. It melts in its water of crystallization at 328 K and undergoes a gradual thermal decomposition process, eventually forming neodymium oxide . The compound's complexation with ligands such as acenocoumarol has been studied, revealing the formation of multiple complexes with varying stability constants . Additionally, the extraction of neodymium(III) from acidic aqueous nitrate solutions using organic solvents like di(2-ethyl-hexyl)phosphoric acid in hexane has been investigated, suggesting the formation of specific complexes in the organic phase .

Aplicaciones Científicas De Investigación

Fabricación de pilas de combustible de óxido sólido

El nitrato de neodimio hexahidratado se utiliza en la fabricación de pilas de combustible de óxido sólido basadas en perovskita . Estas pilas de combustible son un tipo de dispositivo de conversión de energía que convierte directamente la energía química del combustible en electricidad a través de una serie de reacciones redox.

Síntesis de nanoestructuras de pentóxido de vanadio dopadas

Este compuesto se utiliza en la síntesis de nanoestructuras de pentóxido de vanadio dopadas con Nd 3+ . Estas nanoestructuras tienen un posible uso en supercondensadores, que son dispositivos de almacenamiento de energía con mayor densidad de potencia que las baterías y son cruciales para las aplicaciones de almacenamiento de energía.

Catalizador para la síntesis de Friedlander

El this compound actúa como catalizador para la síntesis de Friedlander de quinolonas modificadas en superficie . Las quinolonas son un tipo de agente antimicrobiano sintético con una amplia actividad antibacteriana, y se utilizan en química medicinal.

Preparación de contrastes de RMN

Los hidratos de nitrato de lantánido, incluido el nitrato de neodimio, se utilizan como portadores metálicos para la preparación de contrastes de RMN . Ofrecen oportunidades únicas a través de su capacidad inherente para cambiar la eficiencia de relajación dependiendo de un biomarcador específico o parámetros de su entorno biológico.

Actividad antibacteriana y antioxidante

Los resultados recientes indican que los hidratos de nitrato de lantánido, incluido el nitrato de neodimio, muestran una considerable actividad antibacteriana y antioxidante . Esto los hace potencialmente útiles en el desarrollo de nuevos tratamientos farmacológicos.

Láseres y coloración del vidrio

El this compound tiene aplicaciones principales en láseres y coloración del vidrio . Los vidrios dopados con neodimio se utilizan en láseres extremadamente poderosos y de alta energía, que tienen aplicaciones en campos como la medicina, la defensa y la investigación científica.

Dieléctricos

Este compuesto también se utiliza en dieléctricos . Los dieléctricos son materiales aislantes que pueden polarizarse mediante un campo eléctrico aplicado, y se utilizan en una amplia gama de aplicaciones, desde condensadores hasta aisladores de cables.

Estudios de descomposición térmica

El comportamiento térmico del this compound ha sido objeto de investigación reciente . Comprender la descomposición térmica de este compuesto puede proporcionar información valiosa sobre su estabilidad y sus posibles usos en diversas aplicaciones.

Mecanismo De Acción

Safety and Hazards

Neodymium nitrate hexahydrate may intensify fire as it is an oxidizer. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Neodymium nitrate hexahydrate finds use in the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide (V2O5) nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface modified quinolones for application in medicinal chemistry .

Propiedades

IUPAC Name |

neodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.6H2O/c3*2-1(3)4;;;;;;;/h;;;;6*1H2/q3*-1;+3;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDTKCSDUNYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

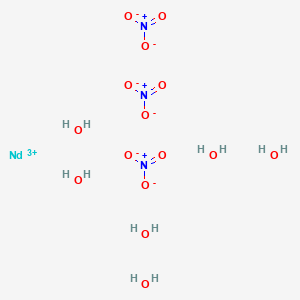

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3NdO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167777 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink solid; [Hawley] Violet odorless crystalline solid; [MSDSonline] | |

| Record name | Neodymium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16454-60-7 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016454607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)